molecular formula C20H20N4O3S B5326102 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide

1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide

Cat. No. B5326102
M. Wt: 396.5 g/mol
InChI Key: GAGUTGWCEQLXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential to act as a potent inhibitor of certain enzymes.

Scientific Research Applications

1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide has been extensively studied for its potential to inhibit specific enzymes such as carbonic anhydrases, which are involved in various physiological processes. This compound has also been investigated for its potential to act as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis.

Mechanism of Action

The mechanism of action for 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide involves the binding of the compound to the active site of carbonic anhydrases, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can have a significant impact on acid-base balance and fluid secretion. This compound has also been shown to have anti-tumor activity in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide in lab experiments is its potential to act as a potent inhibitor of specific enzymes. This can provide researchers with a valuable tool for investigating the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

For research on 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide include investigating its potential as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research should be conducted to identify other potential targets for this compound and to investigate its potential for use in combination with other drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential to act as a potent inhibitor of certain enzymes. This compound has been extensively studied for its potential to inhibit carbonic anhydrases and has shown promise as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis. Future research is needed to further investigate the potential of this compound and to identify other potential targets for its use.

Synthesis Methods

The synthesis method for 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide involves the reaction of 4-(1H-imidazol-1-yl)benzyl chloride with 5-indolinesulfonamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield the final compound.

properties

IUPAC Name

1-acetyl-N-[(4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-15(25)24-10-8-17-12-19(6-7-20(17)24)28(26,27)22-13-16-2-4-18(5-3-16)23-11-9-21-14-23/h2-7,9,11-12,14,22H,8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUTGWCEQLXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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